2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of an ethoxyphenyl group and a phenylpyrrolidinylmethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide typically involves the reaction of 4-ethoxybenzaldehyde with 1-phenylpyrrolidine in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired acetamide compound. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
- 2-(4-chlorophenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)acetamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20-12-10-17(11-13-20)15-21(24)22-16-19-9-6-14-23(19)18-7-4-3-5-8-18/h3-5,7-8,10-13,19H,2,6,9,14-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLLAVFJFZFKQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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